5-Isoxazolol, 4,5-dihydro-3-(4-nitrophenyl)-5-(trichloromethyl)-
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Overview
Description
3-(4-Nitrophenyl)-5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)-5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol typically involves the reaction of 4-nitrobenzaldehyde with trichloromethyl ketone in the presence of hydroxylamine hydrochloride. The reaction proceeds through the formation of an intermediate oxime, which undergoes cyclization to form the isoxazole ring. The reaction conditions generally include the use of a suitable solvent such as ethanol or methanol and a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrophenyl)-5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted isoxazole derivatives.
Scientific Research Applications
3-(4-Nitrophenyl)-5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Nitrophenyl)-5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the trichloromethyl group can act as an electrophilic center. These interactions can lead to the formation of reactive intermediates that can interact with biological macromolecules, potentially leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl Trichloromethyl Sulfide: Similar in structure but contains a sulfur atom instead of the isoxazole ring.
3-(4-Nitrophenyl)-1H-pyrazole: Contains a pyrazole ring instead of the isoxazole ring.
4-Nitrophenyl 3-(trifluoromethyl)benzoate: Contains a trifluoromethyl group instead of the trichloromethyl group.
Uniqueness
3-(4-Nitrophenyl)-5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol is unique due to the presence of both the nitrophenyl and trichloromethyl groups within the isoxazole ring
Properties
CAS No. |
187812-02-8 |
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Molecular Formula |
C10H7Cl3N2O4 |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
3-(4-nitrophenyl)-5-(trichloromethyl)-4H-1,2-oxazol-5-ol |
InChI |
InChI=1S/C10H7Cl3N2O4/c11-10(12,13)9(16)5-8(14-19-9)6-1-3-7(4-2-6)15(17)18/h1-4,16H,5H2 |
InChI Key |
JPCVPJHVOZRREG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NOC1(C(Cl)(Cl)Cl)O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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